C- vs O-Alkylation of Azaheteroaryl Ketones
In a direct head-to-head study, 2-methyl-1-propenylmagnesium bromide (2c) reacted with bis(2-benzothiazolyl)ketone (1) to yield a 57/43 molar ratio of C-alkylation (carbinol) to O-alkylation (vinyl ether) products [1]. Under identical conditions, vinylmagnesium bromide (2a) gave exclusively the O-alkylation product (100% O-alkylation) [1]. This represents a shift from complete O-selectivity to near-equimolar C/O selectivity driven solely by the β,β-dimethyl substitution on the vinyl moiety.
| Evidence Dimension | C-/O-alkylation product ratio (molar) in reaction with bis(2-benzothiazolyl)ketone (1) at -70 °C in THF, 15 min |
|---|---|
| Target Compound Data | 57/43 C-/O-alkylation ratio |
| Comparator Or Baseline | Vinylmagnesium bromide: 0/100 C-/O-alkylation (exclusive O-alkylation) |
| Quantified Difference | Absolute difference: from 0% C-alkylation (vinylMgBr) to 57% C-alkylation (target); the target enables a synthetic pathway to carbinol products that is entirely inaccessible with vinylmagnesium bromide. |
| Conditions | Reaction of bis(2-benzothiazolyl)ketone (1) with Grignard reagent 2a or 2c in anhydrous THF at -70 °C, 15 min; product ratio determined by 1H-NMR spectroscopy; each reaction repeated in triplicate and averaged [1]. |
Why This Matters
When a synthetic route requires C-alkylation of azaheteroaryl ketones, vinylmagnesium bromide is non-viable, whereas 2-methyl-2-propenylmagnesium bromide provides a defined and reproducible 57% C-alkylation selectivity, directly influencing the choice for procurement.
- [1] Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III, Molecules 2018, 23(1), 171; Table 1, entry 3 (compound 2c, 57/43 C/O ratio); entry 1 (compound 2a, exclusive O-alkylation). View Source
